Deruxtecan-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

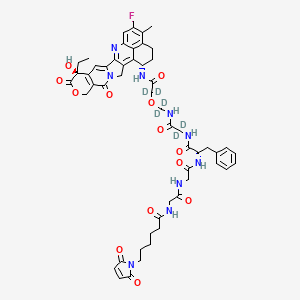

2D Structure

Properties

Molecular Formula |

C52H56FN9O13 |

|---|---|

Molecular Weight |

1040.1 g/mol |

IUPAC Name |

N-[2-[[2-[[(2S)-1-[[1,1-dideuterio-2-[[dideuterio-[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2,27D2 |

InChI Key |

WXNSCLIZKHLNSG-UDOUQANSSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)NC([2H])([2H])OC([2H])([2H])C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Deruxtecan-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Deruxtecan-d6, a deuterated analogue of the potent topoisomerase I inhibitor payload used in the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan. This document details a proposed synthetic pathway for the isotope-labeled compound, comprehensive purification protocols, and the underlying mechanism of action. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Introduction to Deruxtecan and the Role of Isotope Labeling

Deruxtecan is a key component of the highly successful ADC, Trastuzumab Deruxtecan (Enhertu®), which has demonstrated significant efficacy in the treatment of HER2-positive cancers. It consists of a potent exatecan derivative (DXd) linked to a maleimide-functionalized GGFG peptide spacer. This linker is designed to be stable in circulation but cleavable by lysosomal enzymes upon internalization into tumor cells.

The use of stable isotope-labeled compounds, such as this compound, is crucial in drug development. Deuterated analogues serve as internal standards in pharmacokinetic and metabolic studies, enabling accurate quantification of the drug and its metabolites in biological matrices. The six deuterium atoms in this compound provide a distinct mass shift, facilitating its differentiation from the non-labeled drug in mass spectrometry-based analyses.

Proposed Synthesis of this compound

While the precise, proprietary synthesis of this compound is not publicly available, a plausible and efficient synthetic route can be postulated based on the well-documented synthesis of Deruxtecan. The introduction of the six deuterium atoms is most strategically achieved through the use of a deuterated building block in the synthesis of the linker moiety, specifically by employing d6-glycylglycine in the peptide chain. This approach avoids the complexities and potential for isotopic scrambling that could occur with attempts to deuterate the intricate exatecan core.

The overall synthetic strategy involves three main stages:

-

Synthesis of the Exatecan Payload (DXd): A multi-step chemical synthesis to construct the complex, polycyclic topoisomerase I inhibitor.

-

Synthesis of the Deuterated Linker: Assembly of the GGFG peptide linker using a deuterated glycine precursor, followed by functionalization with a maleimide group.

-

Conjugation of Payload and Linker: The final coupling of the exatecan payload to the deuterated linker to yield this compound.

Synthesis of the Exatecan Payload

The synthesis of the exatecan payload is a complex process involving numerous steps. A representative synthetic scheme is outlined below, with key transformations highlighted.[1]

Table 1: Summary of Key Steps in Exatecan Synthesis

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Friedel-Crafts Acylation | Substituted Benzoyl Chloride, AlCl₃ | 75-85% | >98% |

| 2 | Intramolecular Cyclization | Polyphosphoric Acid | 60-70% | >97% |

| 3 | Aromatization | Palladium on Carbon, High Temperature | 80-90% | >99% |

| 4 | Introduction of Chiral Center | Asymmetric Reduction | Chiral Catalyst (e.g., Ru-BINAP) | 90-95% |

| 5 | Functional Group Interconversion | Multi-step | Various | - |

Synthesis of the Deuterated Linker

The synthesis of the deuterated linker is the pivotal stage for introducing the isotopic label. This is achieved by utilizing commercially available glycine-d2, which is then used to synthesize the deuterated glycylglycine dipeptide.

Experimental Protocol: Synthesis of Fmoc-Gly(d2)-Gly(d2)-OH

-

To a solution of Glycine-d2 (2.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (3.0 eq).

-

Cool the mixture to 0°C and add a solution of Fmoc-Gly(d2)-OSu (1.0 eq) in 1,4-dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield Fmoc-Gly(d2)-Gly(d2)-OH.

This deuterated dipeptide is then coupled with L-phenylalanine and another glycine moiety to form the GGFG tetrapeptide. The N-terminus is protected with a maleimide group via a caproic acid spacer, and the C-terminus is activated for subsequent conjugation with the exatecan payload.

Final Conjugation to Form this compound

The final step in the synthesis is the amide coupling of the exatecan payload to the C-terminus of the deuterated maleimide-GGFG linker.

Experimental Protocol: Synthesis of this compound

-

Dissolve the exatecan payload (1.0 eq) and the activated deuterated linker (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude this compound by preparative HPLC.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Purification of this compound and its Antibody Conjugate

The purification of this compound and its subsequent antibody-drug conjugate is critical to ensure high purity, homogeneity, and safety of the final product. A multi-step purification strategy is typically employed, utilizing various chromatographic techniques.

Purification of this compound

Following the final conjugation step, the crude this compound is purified to remove unreacted starting materials, coupling reagents, and any side products.

Experimental Protocol: Purification by Preparative HPLC

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: UV detection at 280 nm and 370 nm.

-

Fraction Collection: Fractions corresponding to the product peak are collected, pooled, and lyophilized to yield pure this compound.

Table 2: Quality Control Parameters for Purified this compound

| Parameter | Method | Specification |

| Purity | HPLC | ≥98% |

| Identity | LC-MS, NMR | Consistent with structure |

| Deuterium Incorporation | Mass Spectrometry | ≥98% d6 |

| Residual Solvents | GC | Within ICH limits |

Conjugation to Antibody and Purification of the ADC

The purified this compound is then conjugated to a monoclonal antibody, such as Trastuzumab. The conjugation reaction typically targets the cysteine residues of the antibody after reduction of the interchain disulfide bonds.

Experimental Protocol: Antibody Conjugation and Purification

-

Antibody Reduction: The antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds.

-

Conjugation: The reduced antibody is then reacted with a slight excess of this compound.

-

Quenching: The reaction is quenched with N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: The resulting ADC is purified using a combination of chromatographic techniques to remove unconjugated antibody, free drug-linker, and aggregates. Size Exclusion Chromatography (SEC) is commonly used to separate the ADC from smaller molecules, while Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADC species with different drug-to-antibody ratios (DAR).[2][3][4][5][6]

Diagram 2: Purification Workflow for this compound ADC

Caption: General purification workflow for the this compound ADC.

Mechanism of Action of Trastuzumab Deruxtecan

The efficacy of Trastuzumab Deruxtecan is derived from its multi-faceted mechanism of action, which combines the targeted delivery of the antibody with the potent cytotoxic effect of the Deruxtecan payload.[1][7][8][9][10]

-

HER2 Targeting: The Trastuzumab antibody component of the ADC specifically binds to the HER2 receptor, which is overexpressed on the surface of certain cancer cells.

-

Internalization: Upon binding, the ADC-HER2 complex is internalized by the cancer cell through endocytosis.

-

Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosomes, where acidic pH and lysosomal enzymes, such as cathepsins, cleave the GGFG linker.

-

Payload Release and DNA Damage: This cleavage releases the DXd payload into the cytoplasm. DXd is a potent topoisomerase I inhibitor that intercalates into DNA and prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately apoptosis.

-

Bystander Effect: A key feature of Deruxtecan is the high membrane permeability of its DXd payload. This allows DXd to diffuse out of the target cancer cell and into neighboring tumor cells, even if they have low or no HER2 expression. This "bystander effect" enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors.[11][12][13][14]

Diagram 3: Mechanism of Action of Trastuzumab Deruxtecan

Caption: Mechanism of action of Trastuzumab Deruxtecan.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound, a critical tool for the preclinical and clinical development of Trastuzumab Deruxtecan. The proposed synthetic route offers a plausible method for the introduction of a stable isotopic label into the linker moiety. The purification protocols for both the drug-linker and the final ADC are designed to ensure high purity and quality of the final product. Understanding the intricate mechanism of action, including the bystander effect, is essential for appreciating the potent anti-tumor activity of this important therapeutic agent. This guide serves as a valuable resource for researchers and professionals in the field of antibody-drug conjugates and oncology drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stability of trastuzumab during nanomedicine formulation using SEC-HPLC coupled with polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 11. researchgate.net [researchgate.net]

- 12. Visualization of Intratumor Pharmacokinetics of [fam-] Trastuzumab Deruxtecan (DS-8201a) in HER2 Heterogeneous Model Using Phosphor-integrated Dots Imaging Analysis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 13. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]

- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

A Technical Guide to the Physicochemical Properties of Deuterated Deruxtecan: An Analytical Perspective

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the physicochemical properties of deuterated Deruxtecan is not publicly available and is considered proprietary. This guide synthesizes known information about the non-deuterated parent compound, Trastuzumab Deruxtecan (T-DXd), with established principles of deuterium substitution in pharmacology to provide a projected technical overview for research and development purposes.

Introduction

Trastuzumab Deruxtecan (T-DXd) is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant efficacy in treating HER2-expressing solid tumors[1]. It is composed of three key components: a humanized anti-HER2 monoclonal antibody (trastuzumab), a novel topoisomerase I inhibitor payload (DXd), and an enzymatically cleavable tetrapeptide-based linker[2][3].

The strategic replacement of hydrogen atoms with deuterium, a stable isotope, is an established approach in medicinal chemistry to enhance the pharmacokinetic profile of a drug[4][5]. This modification leverages the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes[6][7]. This can lead to increased drug exposure, a longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites[7][8][9]. This guide explores the anticipated physicochemical properties of a deuterated variant of Deruxtecan, detailing its mechanism, expected properties, and the analytical methods crucial for its characterization.

Mechanism of Action of Trastuzumab Deruxtecan

The therapeutic effect of T-DXd is a multi-step process targeting HER2-overexpressing cancer cells.

-

Target Binding: The trastuzumab component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells[1][10].

-

Internalization: Following binding, the entire ADC-HER2 receptor complex is internalized into the cell via endocytosis[1][11].

-

Lysosomal Trafficking & Cleavage: The complex is trafficked to the lysosome, where cathepsins cleave the tetrapeptide linker[11].

-

Payload Release & Action: This cleavage releases the membrane-permeable payload, DXd. DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately, apoptotic cell death[1][11][12][13].

-

Bystander Effect: A key feature of T-DXd is its potent "bystander effect." The released, membrane-permeable DXd can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status, which is particularly advantageous in treating heterogeneous tumors[1][2].

Below is a diagram illustrating this signaling and processing pathway.

Caption: Mechanism of action for Trastuzumab Deruxtecan.

Projected Physicochemical Properties of Deuterated Deruxtecan

While direct measurements are unavailable, the following tables summarize the known properties of T-DXd and the anticipated changes upon deuteration of the DXd payload, based on the principles of KIE.

Table 1: General Properties of Trastuzumab Deruxtecan

| Property | Value / Description | Reference(s) |

| Monoclonal Antibody | Humanized anti-HER2 IgG1 (Trastuzumab) | [2] |

| Payload | DXd (Exatecan derivative), a topoisomerase I inhibitor | [2][14][15] |

| Linker | Enzymatically cleavable maleimide tetrapeptide-based linker | [2][3] |

| Drug-to-Antibody Ratio (DAR) | Approximately 8 | [2][3] |

| Molecular Weight (Approx.) | ~158 kDa | [3] |

Table 2: Anticipated Physicochemical Changes with Deuteration of DXd Payload

| Property | Standard DXd | Deuterated DXd (Projected) | Rationale & Reference(s) |

| Molecular Weight | 493.484 Da[3] | Slightly increased | Addition of neutrons (1 Dalton per deuterium atom). |

| Metabolic Stability | Susceptible to CYP-mediated metabolism | Increased | C-D bonds are stronger than C-H bonds, slowing metabolic cleavage (KIE)[4][7][16]. |

| Half-life (t½) | Baseline value | Potentially longer | Reduced metabolic rate can lead to prolonged systemic exposure[5][9]. |

| Hydrophobicity (LogP) | Baseline value | Slightly decreased | Deuterium can exhibit slightly lower lipophilicity[4][7]. |

| Acidity/Basicity (pKa) | Baseline value | Slightly altered | The C-D bond can induce minor changes in electron distribution, affecting pKa[4][7]. |

| Bond Strength | Standard C-H bond energy | Higher (C-D bond) | The C-D bond is 6-10 times stronger than the C-H bond[7][8]. |

Experimental Protocols for Physicochemical Characterization

The characterization of a complex biomolecule like deuterated Deruxtecan requires a suite of orthogonal analytical methods to ensure its identity, purity, potency, and stability[17][18][19].

Drug-to-Antibody Ratio (DAR) and Drug Distribution

Objective: To determine the average number of deuterated DXd molecules conjugated to each antibody and the distribution of different drug-loaded species.

Methodology: Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates molecules based on their hydrophobicity. With each conjugated payload, the overall hydrophobicity of the ADC increases, allowing for the separation of species with different DAR values (DAR0, DAR2, DAR4, etc.)[20][21][22].

-

Sample Preparation: The ADC sample is diluted in a high-salt mobile phase A (e.g., sodium phosphate with ammonium sulfate) to promote binding to the stationary phase.

-

Chromatography:

-

Column: A stationary phase column with hydrophobic ligands (e.g., Butyl-NPR).

-

Mobile Phase A: High-salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

-

Mobile Phase B: Low-salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

-

Gradient: A linear gradient from high salt to low salt is applied to elute the ADC species. Species with higher DARs are more hydrophobic and elute later.

-

-

Detection: UV detection at 280 nm (for the antibody) and at the payload's specific absorbance wavelength.

-

Data Analysis: The peak area for each species is integrated. The weighted average DAR is calculated by summing the product of each DAR species' relative peak area and its corresponding DAR value.

Methodology: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

-

Principle: For a more detailed analysis, especially after reduction of the antibody's disulfide bonds, RP-LC-MS can separate the light and heavy chains to determine drug distribution at the subunit level[17][22].

-

Sample Preparation: The ADC is treated with a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains.

-

Chromatography: Reversed-phase HPLC is used to separate the chains based on hydrophobicity.

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF) is used to determine the precise mass of each eluted chain, revealing how many deuterated payloads are attached to each.

Aggregation and Size Variants

Objective: To quantify the presence of aggregates and fragments, which are critical quality attributes affecting efficacy and immunogenicity.

Methodology: Size Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments[21].

-

Sample Preparation: The ADC sample is diluted in the mobile phase.

-

Chromatography:

-

Column: A silica-based column with a defined pore size.

-

Mobile Phase: An isocratic mobile phase, typically a physiological pH buffer (e.g., phosphate-buffered saline).

-

-

Detection: UV detection at 280 nm.

-

Data Analysis: Peak areas of the aggregate, monomer, and fragment peaks are integrated to determine the percentage of each species.

Stability and Free Payload Quantification

Objective: To assess the stability of the ADC in formulation and in biological matrices, and to quantify the amount of unconjugated (free) deuterated payload.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: RP-HPLC is highly effective for separating the small, hydrophobic payload molecule from the large, hydrophilic ADC[17][20].

-

Sample Preparation: The ADC sample may require a protein precipitation step (e.g., with acetonitrile or methanol) to separate the free drug from the protein components. The supernatant is then injected.

-

Chromatography: A standard C18 column is used with a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Detection: UV-Vis detector set to the absorbance maximum of the deuterated payload, or mass spectrometry for higher sensitivity and specificity[20].

-

Quantification: The concentration of the free payload is determined by comparing its peak area to a standard curve generated with a known concentration of the deuterated DXd reference standard.

The workflow for these characterization experiments is outlined below.

Caption: General workflow for ADC physicochemical characterization.

Conclusion

Deuteration of the Deruxtecan payload represents a logical next step in optimizing this highly effective ADC. While specific data remains proprietary, a comprehensive understanding of T-DXd's properties and the established principles of the deuterium kinetic isotope effect allows for a robust projection of the deuterated compound's characteristics. The key anticipated advantage is enhanced metabolic stability, potentially leading to an improved pharmacokinetic and safety profile. The validation of these properties relies on a rigorous application of orthogonal analytical techniques, including HIC, SEC, and LC-MS, which are essential for the complete characterization and successful development of this promising therapeutic candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. astrazeneca.com [astrazeneca.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 11. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]

- 12. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]

- 13. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]

- 15. Deruxtecan - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. adcreview.com [adcreview.com]

- 19. veranova.com [veranova.com]

- 20. blog.crownbio.com [blog.crownbio.com]

- 21. pharmafocusamerica.com [pharmafocusamerica.com]

- 22. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to Exploratory Studies of Deruxtecan-Based ADCs in Oncology Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical exploratory studies involving Deruxtecan-based antibody-drug conjugates (ADCs), primarily focusing on Trastuzumab Deruxtecan (T-DXd). It covers the fundamental mechanism of action, experimental methodologies, and key quantitative data from various oncology models.

A critical clarification for analytical purposes is the role of Deruxtecan-d6 . While the active cytotoxic payload is Deruxtecan (DXd) , its deuterated stable isotope-labeled form, this compound, serves as an essential internal standard. The use of such standards is a gold-standard practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of pharmacokinetic measurements.[1][2]

Mechanism of Action: From Targeted Binding to Bystander Killing

The ADC consists of three components: a humanized anti-HER2 monoclonal antibody (Trastuzumab), a cleavable tetrapeptide-based linker, and the topoisomerase I inhibitor payload, Deruxtecan (DXd).[5] T-DXd features a high drug-to-antibody ratio (DAR) of approximately 8, maximizing its therapeutic potential.[6][7]

The process unfolds as follows:

-

Binding: The Trastuzumab component of T-DXd specifically binds to the HER2 receptor on the surface of tumor cells.

-

Internalization: The entire T-DXd-HER2 complex is internalized into the cell via endocytosis.

-

Trafficking & Cleavage: The complex is trafficked to the lysosome, where enzymes such as cathepsins, which are often upregulated in tumor cells, cleave the linker.[5][8]

-

Payload Release & Action: Upon cleavage, the highly potent DXd payload is released into the cytoplasm. It then translocates to the nucleus, where it inhibits the topoisomerase I enzyme, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[8]

-

Bystander Effect: A key feature of DXd is its high membrane permeability. Once released, it can diffuse out of the target cell and penetrate adjacent cells, killing them regardless of their HER2 expression status. This "bystander effect" is critical for eliminating neighboring tumor cells in a heterogeneous microenvironment.[9]

Experimental Protocols in Preclinical Evaluation

Detailed and robust experimental protocols are fundamental to assessing the efficacy and pharmacokinetic profile of T-DXd in oncology models.

In Vivo Antitumor Efficacy Studies

Patient-derived xenograft (PDX) and cell-line-derived xenograft (CDX) models are standard for evaluating in vivo efficacy.

-

Animal Models: Studies typically use immunodeficient mice (e.g., nude mice) implanted with human tumor cells or tissues. Models are chosen based on their HER2 expression levels, such as NCI-N87 (high HER2), JIMT-1 (medium), and Capan-1 (low).[5][10][11]

-

Tumor Implantation: Cells are implanted subcutaneously or orthotopically into the relevant tissue (e.g., mammary fat pad for breast cancer models).

-

Treatment Regimen: Once tumors reach a specified volume (e.g., 100-200 mm³), animals are randomized into treatment and control groups. T-DXd is administered intravenously (IV), often at doses ranging from 1 to 10 mg/kg, on a schedule such as once every three weeks.[10]

-

Efficacy Monitoring: Key endpoints include tumor volume, which is measured regularly with calipers, and overall survival. Body weight is monitored as an indicator of toxicity.[12]

-

Pharmacodynamic Analysis: Tumor tissues may be collected post-treatment to analyze biomarkers of DNA damage, such as γH2AX, to confirm the mechanism of action.[10][11]

Pharmacokinetic (PK) Analysis

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its released payload.

-

Sample Collection: Blood (for plasma) and tumor tissue are collected from treated animals at multiple time points post-dose.

-

Sample Preparation: A protein precipitation step is typically used to extract the analytes from the biological matrix.

-

Bioanalytical Method: The concentration of total antibody, intact T-DXd, and released DXd is quantified using validated LC-MS/MS methods.[10]

-

Internal Standard: To ensure accuracy, a known quantity of a stable isotope-labeled internal standard (SIL-IS), such as This compound , is added to each sample before processing. The SIL-IS has nearly identical chemical and physical properties to the analyte (DXd) but a different mass, allowing it to correct for variability during sample preparation and analysis.[1][2]

-

Analysis: Samples are separated by liquid chromatography and detected by a tandem mass spectrometer, which provides the high sensitivity and selectivity needed to measure low concentrations of the drug in complex biological matrices.

-

In Vitro Bystander Effect Assay

This assay quantifies the ability of T-DXd to kill neighboring antigen-negative cells.

-

Methodology: The assay typically involves a co-culture of HER2-positive (e.g., SKBR3) and HER2-negative (e.g., MCF7) cells.[13] The HER2-negative cells are often labeled with a fluorescent marker (like GFP) or a luciferase reporter to distinguish them from the HER2-positive population.[14][15]

-

Treatment: The co-culture is treated with T-DXd.

-

Analysis: The viability of the HER2-negative cell population is monitored over time using live-cell imaging or cell viability assays. A decrease in the viability of the labeled HER2-negative cells in the presence of HER2-positive cells and T-DXd demonstrates the bystander killing effect.[9][13]

Summary of Quantitative Data

Quantitative data from preclinical studies are vital for understanding dose-response relationships and predicting clinical activity.

Table 1: Preclinical Pharmacokinetics of Released DXd in Tumor Xenograft Models

This table summarizes the exposure of the active DXd payload within tumors, demonstrating a clear correlation between HER2 expression and payload concentration.

| Xenograft Model | HER2 Expression Level | T-DXd Dose (mg/kg) | Tumor AUC of Released DXd (nM·day) | Citation |

| NCI-N87 | High (3.5 x 10⁶ receptors/cell) | 10 | 493.6 | [5][10] |

| JIMT-1 | Medium (3.8 x 10⁵ receptors/cell) | 10 | 382.2 | [5][10] |

| Capan-1 | Low | 10 | 258.9 | [5][10] |

| MDA-MB-468 | Very Low (4.8 x 10³ receptors/cell) | 10 | 156.5 | [5][10] |

Data adapted from a study in tumor-bearing mice, showing a positive correlation between HER2 receptor levels and the concentration of released DXd payload in the tumor.[10]

Table 2: Preclinical Antitumor Efficacy of T-DXd

The following table highlights the in vivo efficacy of T-DXd in different oncology models.

| Model Type | Cancer Type | HER2 Status | Treatment and Dose | Key Efficacy Outcome | Citation |

| PDX Xenograft | Uterine Serous Carcinoma | HER2 3+ | T-DXd | Significant tumor growth suppression and prolonged survival vs. control. | [8] |

| Orthotopic PDX | Breast Cancer Brain Metastases | HER2-positive (IHC 3+) | T-DXd (10 mg/kg) | Significant tumor growth inhibition and prolonged survival. | [15] |

| Orthotopic PDX | Breast Cancer Brain Metastases | HER2-low (IHC 2+/FISH-) | T-DXd (10 mg/kg) | Significant tumor growth inhibition and prolonged survival. | [15] |

| Orthotopic PDX | T-DM1-Resistant BCBM | HER2-positive | T-DXd (10 mg/kg) | Reduced tumor size and prolonged survival. | [15] |

Conclusion

Exploratory preclinical studies have been instrumental in defining the therapeutic potential of Trastuzumab Deruxtecan. The data from various in vitro and in vivo oncology models demonstrate that T-DXd's efficacy is driven by targeted delivery of the DXd payload, resulting in high intratumoral drug concentrations that correlate with HER2 expression levels.[10] Furthermore, the potent bystander killing effect provides a mechanism to overcome tumor heterogeneity, a common challenge in cancer therapy. The meticulous use of advanced bioanalytical techniques, underscored by the application of deuterated internal standards like this compound, ensures the generation of high-quality pharmacokinetic data to support these findings and guide clinical development.

References

- 1. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

The Role of Deruxtecan-d6 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of deruxtecan-d6 as an internal standard in the bioanalysis of deruxtecan, a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) trastuzumab deruxtecan (T-DXd). Accurate quantification of deruxtecan in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for achieving reliable and accurate results in liquid chromatography-mass spectrometry (LC-MS) based assays.

Core Principles of Stable Isotope-Labeled Internal Standards

The fundamental principle behind using a SIL internal standard is that it is chemically identical to the analyte of interest, with the only difference being the presence of heavier stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] This near-identical nature ensures that the internal standard and the analyte exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variability introduced during the analytical process, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Mechanism of Action of this compound

This compound is the deuterium-labeled analogue of deruxtecan. Its mechanism of action as an internal standard is centered on its ability to mimic deruxtecan throughout the entire bioanalytical workflow. When a known amount of this compound is added to a biological sample containing an unknown quantity of deruxtecan, it acts as a tracer.

During sample extraction from complex matrices like plasma or tissue homogenates, any loss of deruxtecan will be mirrored by a proportional loss of this compound. In the liquid chromatography system, the two compounds will co-elute, meaning they will have nearly identical retention times. This is because the substitution of hydrogen with deuterium has a negligible effect on the physicochemical properties that govern chromatographic separation.

Upon entering the mass spectrometer's ion source, both molecules will ionize with the same efficiency. The mass spectrometer can then differentiate between deruxtecan and this compound based on their mass-to-charge (m/z) ratio. The six deuterium atoms in this compound give it a mass that is 6 Daltons higher than that of deruxtecan. This mass difference is sufficient to prevent isotopic overlap and allows for their independent detection and quantification.

By calculating the ratio of the peak area of deruxtecan to the peak area of the known amount of this compound, the concentration of deruxtecan in the original sample can be determined with high precision and accuracy, as the ratio remains constant even if the absolute signal intensities fluctuate.

Quantitative Data for Deruxtecan and this compound

The following table summarizes the key quantitative parameters for deruxtecan and its d6-labeled internal standard. The mass-to-charge ratios are theoretical calculations for the protonated molecules ([M+H]⁺), which are commonly observed in electrospray ionization mass spectrometry. The product ions are hypothetical and represent plausible fragments that could be used for quantification in a tandem mass spectrometry (MS/MS) experiment.

| Parameter | Deruxtecan | This compound |

| Molecular Formula | C₅₂H₅₆FN₉O₁₃ | C₅₂H₅₀D₆FN₉O₁₃ |

| Molecular Weight | 1033.03 | 1040.09 |

| Precursor Ion (m/z) | 1034.03 | 1041.09 |

| Hypothetical Product Ion 1 (m/z) | [Fragment A] | [Fragment A + 6] |

| Hypothetical Product Ion 2 (m/z) | [Fragment B] | [Fragment B] |

Note: The exact m/z values of product ions would need to be determined experimentally through method development. The table illustrates the expected mass shift for fragments containing the deuterium labels.

Experimental Protocol: Quantification of Deruxtecan in Human Plasma

This section outlines a detailed methodology for the quantification of deruxtecan in human plasma using this compound as an internal standard, based on established LC-MS/MS bioanalytical methods for similar compounds.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Deruxtecan: Q1 (1034.03) -> Q3 ([Fragment A])

-

This compound: Q1 (1041.09) -> Q3 ([Fragment A + 6])

-

3. Calibration and Quality Control

-

Prepare calibration standards by spiking blank human plasma with known concentrations of deruxtecan (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Process calibration standards and QC samples alongside the unknown samples using the same procedure.

-

Construct a calibration curve by plotting the peak area ratio of deruxtecan to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of deruxtecan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Bioanalytical workflow for deruxtecan quantification.

Caption: Logical relationship of this compound as an internal standard.

References

Preliminary Investigation of Deruxtecan-d6 Stability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a framework for the preliminary investigation of the stability of Deruxtecan-d6, a deuterated analog of the potent topoisomerase I inhibitor, Deruxtecan. Due to the limited publicly available stability data specifically for this compound, this document outlines a comprehensive approach based on the known characteristics of Deruxtecan and general principles of antibody-drug conjugate (ADC) stability analysis.

Deruxtecan is the payload component of the ADC Trastuzumab Deruxtecan (T-DXd), where it is connected to the monoclonal antibody Trastuzumab via a cleavable tetrapeptide linker.[1][2] The stability of the linker and the payload is critical to the efficacy and safety of the ADC.[3] This guide will cover potential degradation pathways, recommended experimental protocols for a forced degradation study, and methods for analyzing degradation products.

Structural Overview of Deruxtecan

Deruxtecan is a derivative of exatecan and functions as a topoisomerase I inhibitor.[4] It is conjugated to the antibody through a maleimide moiety and a GGFG peptide linker, which is designed to be cleaved by intracellular proteases.[5] The deuteration in this compound is intended to alter its metabolic profile, potentially enhancing its therapeutic properties. The core structure, however, remains the same, and its stability is expected to be influenced by similar factors as the non-deuterated form.

Potential Degradation Pathways

Based on the structure of Deruxtecan and general knowledge of ADC degradation, the following pathways should be investigated:

-

Hydrolysis of the Linker: The tetrapeptide linker could be susceptible to hydrolysis, especially at non-physiological pH and elevated temperatures. This would lead to the premature release of the payload.

-

Oxidation: The molecule contains several sites that could be prone to oxidation, which can be induced by light, temperature, and oxidizing agents.

-

Deamidation and Isomerization: The peptide linker may undergo deamidation or isomerization, potentially affecting its cleavage by target proteases.

-

Payload Degradation: The exatecan-derivative payload itself may degrade under stress conditions, leading to a loss of cytotoxic activity.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. The following protocols are recommended for a preliminary investigation of this compound stability.

Table 1: Forced Degradation Experimental Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Incubate this compound solution (e.g., 1 mg/mL in acetonitrile/water) with 0.1 M HCl at 60°C for 24, 48, and 72 hours. Neutralize with an equivalent amount of NaOH before analysis. |

| Base Hydrolysis | Incubate this compound solution with 0.1 M NaOH at 60°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of HCl before analysis. |

| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24, 48, and 72 hours. |

| Thermal Degradation | Store solid this compound and its solution at 80°C for 1, 2, and 5 days. |

| Photostability | Expose this compound solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |

Sample Preparation for Analysis: For each time point and condition, an aliquot of the stressed sample should be appropriately diluted with the mobile phase to be used in the analytical method (e.g., HPLC).

Analytical Methods for Stability Assessment

A combination of orthogonal analytical techniques is recommended for a comprehensive stability assessment of ADCs and their components.[6][7][8][9]

4.1. High-Performance Liquid Chromatography (HPLC)

-

Method: A reversed-phase HPLC (RP-HPLC) method with UV detection is the primary tool for separating and quantifying this compound and its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: UV at an appropriate wavelength (e.g., 280 nm and a wavelength specific to the payload).

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To identify the structure of degradation products.

-

Method: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis: Compare the mass-to-charge ratio (m/z) of the parent compound with the observed masses of the degradation products to elucidate their structures.

4.3. Size Exclusion Chromatography (SEC)

-

Purpose: To detect the formation of aggregates or fragments, which is more relevant when this compound is conjugated to the antibody.[7]

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 2: Summary of this compound Degradation under Forced Conditions (Hypothetical Data)

| Stress Condition | Time | % this compound Remaining | % Total Degradants | Major Degradant 1 (%) | Major Degradant 2 (%) |

| Control | 0 hr | 100 | 0 | 0 | 0 |

| 0.1 M HCl, 60°C | 24 hr | 85.2 | 14.8 | 8.1 | 4.5 |

| 48 hr | 72.5 | 27.5 | 15.3 | 8.9 | |

| 72 hr | 61.8 | 38.2 | 22.7 | 12.1 | |

| 0.1 M NaOH, 60°C | 2 hr | 55.4 | 44.6 | 25.9 | 15.2 |

| 4 hr | 30.1 | 69.9 | 40.3 | 23.7 | |

| 8 hr | 12.7 | 87.3 | 55.6 | 28.1 | |

| 3% H₂O₂, RT | 24 hr | 92.1 | 7.9 | 4.2 | 2.1 |

| 48 hr | 85.6 | 14.4 | 7.8 | 4.3 | |

| 72 hr | 78.3 | 21.7 | 11.5 | 6.8 | |

| 80°C (Solution) | 1 day | 88.9 | 11.1 | 6.3 | 3.2 |

| 2 days | 79.5 | 20.5 | 11.8 | 6.9 | |

| 5 days | 65.2 | 34.8 | 19.7 | 10.5 | |

| Photostability | - | 95.3 | 4.7 | 2.5 | 1.1 |

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the proposed workflow for the preliminary stability investigation of this compound.

6.2. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

Conclusion

This technical guide provides a robust framework for the initial stability assessment of this compound. The successful execution of these forced degradation studies and the subsequent analysis will provide critical insights into the stability of the molecule, inform the development of stability-indicating methods, and guide formulation and storage condition optimization. It is important to note that as more data becomes available, these protocols may need to be adapted and refined.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deruxtecan - Wikipedia [en.wikipedia.org]

- 5. Deruxtecan, 1599440-13-7 | BroadPharm [broadpharm.com]

- 6. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isotopic Labeling Strategies for Complex Drug Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling strategies for complex drug molecules. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core principles, experimental methodologies, and applications of isotopic labeling in modern pharmaceutical research. This document details the use of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) and provides practical guidance on their incorporation into complex molecular structures.

Introduction to Isotopic Labeling in Drug Development

Isotopic labeling is a powerful technique where an atom in a drug molecule is replaced by its isotope. This substitution creates a chemically identical version of the compound that is distinguishable by its mass.[1] This seemingly simple modification has profound implications for drug discovery and development, offering unparalleled insights into a drug's journey through biological systems.[2][3]

Stable isotopes are non-radioactive and are widely used in drug metabolism and pharmacokinetic (DMPK) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[4] The use of isotopically labeled compounds as internal standards in quantitative bioanalysis by mass spectrometry (MS) is a cornerstone of modern pharmaceutical research, ensuring accuracy and precision.[2]

Key Isotopes in Drug Labeling

The choice of isotope for labeling depends on the specific application and the molecular structure of the drug. The most commonly used stable isotopes in drug development are:

-

Deuterium (²H): The substitution of hydrogen with deuterium is a widely used strategy. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a "kinetic isotope effect," slowing down metabolic processes at the site of deuteration.[5] This can be strategically employed to improve a drug's metabolic profile.[6]

-

Carbon-13 (¹³C): ¹³C is a stable isotope of carbon that is invaluable for tracing the carbon backbone of drug molecules and their metabolites.[7] It is frequently used in metabolic flux analysis and for elucidating complex metabolic pathways.[8] High-purity ¹³CO₂ is a key starting material for the synthesis of ¹³C-labeled compounds.[9]

-

Nitrogen-15 (¹⁵N): Many drug molecules are nitrogen-containing heterocycles. ¹⁵N labeling is crucial for studying the metabolism of these compounds and for NMR-based structural and interaction studies.[10][11][12]

-

Oxygen-18 (¹⁸O): ¹⁸O is used to investigate oxidation and hydrolysis reactions in drug metabolism. It can be introduced into molecules using ¹⁸O-labeled water (H₂¹⁸O) or molecular oxygen (¹⁸O₂).[13][14]

Quantitative Data on Isotopic Labeling

The efficiency and extent of isotopic incorporation are critical parameters in the synthesis of labeled compounds. The following tables summarize quantitative data on isotopic enrichment for various labeling methods and compounds.

Table 1: Isotopic Enrichment of Deuterated Active Pharmaceutical Ingredients (APIs)

| Drug Molecule | Labeling Method | Isotopic Purity (%) | Reference |

| Benzofuranone derivative (BEN-d₂) | In-house synthesis | 94.7 | [15] |

| Tamsulosin-d₄ | In-house synthesis | 99.5 | [15] |

| Oxybutynin-d₅ | In-house synthesis | 98.8 | [15] |

| Eplerenone-d₃ | In-house synthesis | 99.9 | [15] |

| Propafenone-d₇ | In-house synthesis | 96.5 | [15] |

Table 2: Isotopic Enrichment of ¹³C-Labeled Compounds

| Labeled Compound | Labeling Strategy | Isotopic Enrichment (%) | Reference |

| [1,6-¹³C]glucose & [1,2-¹³C]glucose | Parallel Labeling | High (Improved flux precision) | [2] |

| 80% [1-¹³C]glucose + 20% [U-¹³C]glucose | Mixture Labeling | Standard (Used as reference) | [2] |

| C. elegans metabolites | 95% ¹³C labeling | 80-98 | [7] |

| ¹³C-labeled carnosine derivatives | De novo synthesis | up to 99 | [13] |

Table 3: Isotopic Enrichment of ¹⁵N-Labeled Heterocycles

| Heterocycle | Labeling Method | Isotopic Enrichment (%) | Reference |

| ¹⁵N-Pyridine | Zincke Reaction | >81 | [16] |

| Various Azines | ¹⁵NRORC Protocol | High | [10][11][12] |

| [1-¹⁵N]nicotinamide | Zincke salt intermediate | 98 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of isotopically labeled compounds. The following sections provide step-by-step protocols for key labeling experiments.

Palladium on Carbon (Pd/C) Catalyzed Hydrogen-Deuterium Exchange of Aromatic Compounds

This protocol is a general method for introducing deuterium into aromatic rings.

Materials:

-

Aromatic substrate

-

10% Palladium on Carbon (Pd/C) catalyst

-

Deuterium oxide (D₂O)

-

Deuterium gas (D₂) (optional, for enhanced exchange)

-

Reaction vessel (e.g., sealed tube or autoclave)

-

Solvent (if necessary, deuterated)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a suitable reaction vessel, dissolve the aromatic substrate in D₂O. If the substrate is not soluble in D₂O, a co-solvent such as deuterated acetic acid or THF-d₈ can be used.

-

Add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Seal the reaction vessel and purge with an inert gas.

-

If using D₂ gas, introduce it into the vessel to the desired pressure.

-

Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 180°C) and stir for the specified time (can range from hours to days).[18]

-

Monitor the reaction progress by taking aliquots and analyzing them by MS or NMR to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Extract the deuterated product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated product.

-

Purify the product by column chromatography or recrystallization as needed.

Synthesis of ¹³C-Labeled Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general workflow for synthesizing peptides with incorporated ¹³C-labeled amino acids.[1][19][20][21]

Materials:

-

Solid support (e.g., Rink Amide resin)

-

Fmoc-protected amino acids (unlabeled)

-

Fmoc-protected ¹³C-labeled amino acids (e.g., Fmoc-¹³C₆,¹⁵N₂-Lys-OH)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Automated peptide synthesizer (optional)

Procedure:

-

Swell the resin in DMF.

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

-

Coupling: Activate the next Fmoc-protected amino acid (either unlabeled or ¹³C-labeled) with coupling reagents and a base, and add it to the resin to form the peptide bond. A special coupling cycle with increased time may be used for labeled amino acids.[19]

-

Wash the resin thoroughly with DMF and DCM.

-

Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the ¹³C-labeled peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and amino acid analysis.

In Vitro ¹⁸O-Labeling of Drug Metabolites using Liver Microsomes

This protocol describes a method for incorporating ¹⁸O into drug metabolites during in vitro metabolism studies.[14]

Materials:

-

Test drug compound

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

¹⁸O₂ gas

-

Incubation chamber

-

Quenching solution (e.g., acetonitrile)

Procedure:

-

Prepare a reaction mixture containing the test drug, liver microsomes, and NADPH regenerating system in phosphate buffer.

-

Place the reaction mixture in an incubation chamber.

-

Purge the chamber with ¹⁸O₂ gas to create an ¹⁸O-enriched atmosphere.

-

Incubate the reaction mixture at 37°C for a specified time to allow for metabolic conversion of the drug.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet the proteins.

-

Analyze the supernatant by LC-MS to identify and characterize the ¹⁸O-labeled metabolites. The mass shift of +2 Da for each incorporated ¹⁸O atom confirms the formation of oxidized metabolites.

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations of experimental workflows and biological pathways can greatly enhance understanding.

General Workflow for Quantitative Analysis of Labeled Drugs by LC-MS

Tracing the PI3K/Akt Signaling Pathway with a ¹³C-Labeled Inhibitor

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[9][22] Isotopically labeled inhibitors can be used to trace their engagement with key proteins in this pathway.

Conclusion

Isotopic labeling is an indispensable tool in the development of complex drug molecules. The ability to track and quantify drugs and their metabolites with high precision provides critical data for decision-making throughout the drug discovery and development pipeline. The strategies and protocols outlined in this guide offer a foundation for researchers to effectively apply isotopic labeling in their work, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Documents download module [ec.europa.eu]

- 5. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe-P Pair-Site Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 15NRORC: An Azine Labeling Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 15NRORC: An Azine Labeling Protocol. | Semantic Scholar [semanticscholar.org]

- 13. Stable 18O Labeling Method for Stercobilin and Other Bilins for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. shoko-sc.co.jp [shoko-sc.co.jp]

- 20. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 21. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 22. AKT Signaling Interactive Pathway: Novus Biologicals [novusbio.com]

A Technical Guide to Deruxtecan-d6: Certificate of Analysis, Reference Standards, and Analytical Methodologies

This technical guide provides an in-depth overview of Deruxtecan-d6, a deuterated analog of the cytotoxic payload used in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its certificate of analysis, reference standards, and the analytical methodologies crucial for its characterization.

This compound: An Overview

This compound is a stable, isotope-labeled version of Deruxtecan, a potent topoisomerase I inhibitor. In the ADC Trastuzumab Deruxtecan (Enhertu®), Deruxtecan is linked to the anti-HER2 antibody Trastuzumab via a cleavable linker. The incorporation of deuterium atoms (d6) in the Deruxtecan molecule provides a valuable tool for various bioanalytical applications, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, where it can be used as an internal standard for mass spectrometry-based quantification.

Certificate of Analysis and Reference Standards

A Certificate of Analysis (CofA) for a reference standard like this compound is a critical document that provides comprehensive data on its identity, purity, and quality. While specific batch data would be provided by the supplier, the following tables summarize the typical quantitative data and specifications found on a CofA for this compound.

Table 1: Typical Physicochemical Properties of this compound

| Parameter | Specification |

| Appearance | White to Off-White Solid |

| Molecular Formula | C₂₉H₂₃D₆FN₄O₈ |

| Molecular Weight | 592.6 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protect from light |

Table 2: Quality Control and Purity Specifications for this compound

| Analytical Test | Method | Specification |

| Purity (by HPLC) | HPLC | ≥ 98% |

| Identity | ¹H-NMR | Conforms to structure |

| Identity | MS | Conforms to structure |

| Isotopic Purity | MS | ≥ 98% |

| Residual Solvents | GC-MS | Meets USP <467> limits |

| Water Content (Karl Fischer) | KF | ≤ 1.0% |

Experimental Protocols for Analysis

The characterization and quantification of Deruxtecan and its deuterated analog rely on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the this compound reference standard.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-based linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the this compound standard in DMSO to a concentration of 1 mg/mL.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight and assess the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.[1]

-

Column: C18 reverse-phase column suitable for UHPLC.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A rapid gradient optimized for the elution of Deruxtecan.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode to determine the molecular weight and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to assess isotopic distribution.

3.3. Characterization of Trastuzumab Deruxtecan (ADC)

The analysis of the intact ADC, Trastuzumab Deruxtecan, is more complex and often involves a multi-level approach.

-

Intact Mass Analysis: Size Exclusion Chromatography (SEC) or Reverse Phase Liquid Chromatography (rpLC) coupled with native mass spectrometry (nMS) can be used to determine the drug-to-antibody ratio (DAR).[2][3]

-

Subunit Analysis: Digestion of the ADC with enzymes like IdeS, followed by reduction, allows for the analysis of the antibody subunits (e.g., light chain, heavy chain fragments) to confirm conjugation sites.[1]

-

Peptide Mapping: Enzymatic digestion of the ADC into smaller peptides, followed by LC-MS/MS analysis, provides detailed information on the precise location of the drug conjugation.[1]

Mechanism of Action and Signaling Pathway

Trastuzumab Deruxtecan exerts its cytotoxic effect through a targeted delivery mechanism.[4][5] The monoclonal antibody component, Trastuzumab, binds to the HER2 receptor on the surface of cancer cells.[6] This binding leads to the internalization of the ADC-HER2 complex.[6] Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the Deruxtecan payload.[7] Deruxtecan then inhibits topoisomerase I, an enzyme essential for DNA replication, leading to DNA damage and ultimately, apoptosis (cell death).[7][8]

Caption: Mechanism of Action of Trastuzumab Deruxtecan.

Experimental Workflow for ADC Characterization

A comprehensive characterization of an ADC like Trastuzumab Deruxtecan involves a multi-tiered analytical approach. The following workflow outlines the key stages of this process.

Caption: Analytical Workflow for ADC Characterization.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan [imrpress.com]

- 3. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Deuteration in Deruxtecan Research

An In-Depth Technical Guide to the Early-Phase Research Applications of Deruxtecan-d6 For Researchers, Scientists, and Drug Development Professionals

Deruxtecan is a potent topoisomerase I inhibitor used as a cytotoxic payload in several advanced antibody-drug conjugates (ADCs). Its early-phase research and clinical development rely on precise and accurate bioanalytical methods to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This is where this compound, the deuterated stable isotope of deruxtecan, plays a critical role.

Deuteration is the process of replacing hydrogen atoms with their stable, heavier isotope, deuterium.[1] While this modification can be used to intentionally alter a drug's metabolic profile—a concept known as the "deuterium switch"—the primary application of this compound in early-phase research is as a stable isotope-labeled internal standard (SIL IS).[2][3] In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL IS is the gold standard for ensuring accuracy and precision.[3][4] It behaves almost identically to the non-labeled analyte (deruxtecan) during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass.[4] This allows it to correct for variability in sample recovery and matrix effects, which is essential for reliable PK studies.[3][5]

This guide details the core applications of this compound in the bioanalysis of deruxtecan and summarizes the preclinical research on deruxtecan-based ADCs that these analytical methods support.

Core Application: Pharmacokinetic Analysis using this compound

The central role of this compound is to serve as an internal standard for the sensitive quantification of deruxtecan and its parent ADC in biological matrices. This is a foundational step in preclinical and early-phase clinical trials to understand a drug's absorption, distribution, metabolism, and excretion (ADME).[5]

Logical Workflow for Bioanalytical Method Development

The development of a robust bioanalytical assay using this compound follows a logical progression from sample preparation to data analysis, ensuring the reliability of pharmacokinetic data derived from preclinical and clinical studies.

Caption: Logical workflow for pharmacokinetic analysis using this compound.

Experimental Protocol: Quantification of Trastuzumab Deruxtecan (T-DXd) in Human Serum

The following methodology is based on a standard approach for quantifying an ADC like T-DXd from a biological matrix using LC-MS/MS. This compound would be used as the internal standard for the quantification of the released deruxtecan payload.

1. Sample Preparation and Digestion:

-

Matrix: 50 µL of human serum is used for the assay.[6]

-

Internal Standard: this compound is added to all samples, including calibration standards and quality controls, at a fixed concentration.

-

Immunocapture: T-DXd is captured from the serum using magnetic beads coated with an anti-human IgG antibody.

-

Denaturation & Digestion: The captured ADC is resuspended in a digestion buffer (e.g., 150mM ammonium bicarbonate) and denatured at 95°C.[6] Trypsin is then added to digest the antibody, releasing a signature peptide for ADC quantification.[6] The process is stopped by adding formic acid.[6]

2. Liquid Chromatography:

-

System: An ExionLC system or equivalent.[6]

-

Column: A reversed-phase column such as a Phenomenex Aries peptide XB C18 (2.1 × 100 mm, 2.6 μm) is used for analytical separation.[6]

-

Mobile Phase: A gradient system is employed, typically with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.[6]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[6]

-

Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[6]

3. Mass Spectrometry:

-

System: A high-resolution mass spectrometer such as a SCIEX ZenoTOF 7600 system.[6]

-

Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[4] Specific precursor-to-product ion transitions are monitored for both the analyte (deruxtecan or its signature peptide) and the internal standard (this compound). For example, for a small molecule drug, ion pairs might be m/z 352.1 → 115.1 for the drug and m/z 355.1 → 187.1 for its d3-labeled standard.[4]

4. Data Analysis:

-

The ratio of the peak area of the analyte to the peak area of the this compound internal standard is calculated.

-

A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards.

-

The concentration of deruxtecan in the unknown samples is determined from this curve.

Data Presentation: Bioanalytical Method Performance

The use of this compound as an internal standard enables the development of highly sensitive and robust assays.

| Parameter | Value | Source |

| Analyte | Trastuzumab Deruxtecan (T-DXd) | [6] |

| Matrix | Human Serum | [6] |

| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL | [6] |

| Linear Dynamic Range (LDR) | 3.7 orders of magnitude | [6] |

| Precision (%CV) | <13% at all concentration levels | [6] |

| Sample Volume | 50 µL | [6] |

Preclinical Research Enabled by Deruxtecan Bioanalysis

Accurate quantification of deruxtecan is fundamental to interpreting data from preclinical studies, which are designed to evaluate the efficacy and safety of deruxtecan-based ADCs before human trials.

Mechanism of Action of Deruxtecan-Based ADCs

Deruxtecan is the cytotoxic component of ADCs such as Trastuzumab Deruxtecan (T-DXd), which targets HER2-expressing cancer cells.[7][8] The mechanism involves targeted delivery of the payload to induce cell death.[8][9]

Caption: Mechanism of action for Trastuzumab Deruxtecan (T-DXd).

A key feature of deruxtecan-based ADCs is the "bystander effect," where the cell-permeable payload can diffuse into and kill adjacent tumor cells that may have low or no target expression.[10][11][12] This effect is critical for treating heterogeneous tumors.[12]

In Vitro Experimental Methodologies

Early-phase research relies on a suite of in vitro assays to characterize the biological activity of deruxtecan ADCs.

-

Cell Viability Assays: Tumor cell lines with varying target expression (e.g., HER2 or TROP2) are treated with the ADC to determine the concentration required to inhibit cell growth (IC50).[10][13]

-

Apoptosis Assays: Flow cytometry using annexin V and propidium iodide (PI) staining is used to quantify the induction of early and late apoptosis in tumor cells following treatment.[14][15]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assays: These experiments measure the ability of the ADC's antibody component to recruit immune cells (like peripheral blood lymphocytes) to kill target tumor cells.[14][16]

-